molecular formula C14H23NO3 B1395656 Tert-butyl 4-(cyclopropanecarbonyl)piperidine-1-carboxylate CAS No. 1332455-34-1

Tert-butyl 4-(cyclopropanecarbonyl)piperidine-1-carboxylate

Cat. No.: B1395656
CAS No.: 1332455-34-1
M. Wt: 253.34 g/mol
InChI Key: PEJVSILYJWJZGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Comparison with Similar Compounds

Tert-butyl 4-(cyclopropanecarbonyl)piperidine-1-carboxylate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and biological activity compared to its analogs .

Biological Activity

Tert-butyl 4-(cyclopropanecarbonyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C_{13}H_{22}N_{2}O_{3}
  • Molecular Weight : 254.33 g/mol
  • CAS Number : 414910-15-9
  • Storage Conditions : Store sealed in a dry environment at room temperature.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The cyclopropanecarbonyl group enhances the compound's ability to modulate biological pathways, potentially affecting neurotransmitter transport and enzyme inhibition.

Enzyme Inhibition

Research indicates that compounds with similar structural features exhibit significant enzyme inhibition properties. For instance, studies on GSK-3β inhibitors have shown that modifications in the piperidine structure can lead to varying degrees of potency. The introduction of bulky groups often results in reduced activity, while smaller substituents can enhance it .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cell lines, including cancerous and non-cancerous cells. The results demonstrate a favorable cytotoxicity profile, with minimal effects on normal cells at concentrations up to 10 µM. This suggests potential therapeutic applications in oncology .

Research Findings and Case Studies

Several studies have investigated the biological implications of this compound:

  • GSK-3β Inhibition :
    • A study evaluated various derivatives for their ability to inhibit GSK-3β, revealing that cyclopropanoyl derivatives retained moderate activity compared to other substitutions .
  • Neuroprotective Effects :
    • Research highlighted the compound's neuroprotective properties in neuronal cell lines, indicating its potential for treating neurodegenerative diseases .
  • Cytotoxicity Assessment :
    • The MTT assay was employed to evaluate cell viability across different concentrations, confirming low cytotoxicity in non-cancerous cell lines while maintaining efficacy against cancer cells .

Data Table: Biological Activity Summary

Activity Type Observation Reference
Enzyme InhibitionModerate GSK-3β inhibition
CytotoxicityMinimal effect on normal cells at 10 µM
NeuroprotectionSignificant protective effects in neuronal cells

Properties

IUPAC Name

tert-butyl 4-(cyclopropanecarbonyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-14(2,3)18-13(17)15-8-6-11(7-9-15)12(16)10-4-5-10/h10-11H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEJVSILYJWJZGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Add cyclopropylmagnesium bromide (4.8 g, 33.0 mmol) to a solution of tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate (7.5 g, 27.5 mmol) in tetrahydrofuran (120 mL) at 0° C. Remove the cooling bath and stir at ambient temperature overnight. Add an additional cyclopropylmagnesium bromide (20 mL) and stir an additional 4 hours. Pour into a solution of saturated sodium bicarbonate and extract once with diethyl ether and once with EtOAc. Combine organic extracts, dry over sodium sulphate; filter; collect the filtrate; and concentrate under vacuum. Purify via flash column chromatography using a gradient of 0-40% ethyl acetate in hexane to give the title compound (6.4 g, 91.7%). MS (m/z): 198 (M+1-tBu).
Name
cyclopropylmagnesium bromide
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Yield
91.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(cyclopropanecarbonyl)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-(cyclopropanecarbonyl)piperidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 4-(cyclopropanecarbonyl)piperidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 4-(cyclopropanecarbonyl)piperidine-1-carboxylate
Reactant of Route 5
Tert-butyl 4-(cyclopropanecarbonyl)piperidine-1-carboxylate
Reactant of Route 6
Tert-butyl 4-(cyclopropanecarbonyl)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.